6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4-methylcoumarin
Overview
Description
6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4-methylcoumarin typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4-methylcoumarin has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The chlorine atoms and methyl group in the compound contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: Known for its biological activity and potential therapeutic applications.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Studied for its kinase inhibitory properties.
Uniqueness
6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4-methylcoumarin stands out due to its unique combination of chlorine atoms and a methyl group, which impart distinct chemical and biological properties
Biological Activity
6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4-methylcoumarin is a synthetic coumarin derivative that has garnered attention due to its diverse biological activities. Coumarins, a class of compounds characterized by a benzopyrone structure, have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of various compounds.
- Induction of Apoptosis : In cancer cells, the compound can activate caspases and disrupt mitochondrial membrane potential, leading to programmed cell death.
- Anti-inflammatory Effects : By modulating inflammatory pathways, it may inhibit the activity of pro-inflammatory enzymes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
- Cell Line Studies : The compound has shown promising results in inhibiting the growth of specific cancer cell lines, suggesting potential as an anticancer agent .
- Mechanisms : The induction of apoptosis in cancer cells is a critical mechanism through which this compound exerts its anticancer effects.
Antimicrobial Activity
The antimicrobial properties of coumarins are well-documented, and this compound is no exception:
- Inhibition of Pathogens : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent .
- Comparative Efficacy : In studies comparing its efficacy to standard antimicrobials, it exhibited comparable or superior activity against certain tested microorganisms .
Antioxidant Activity
Coumarins are known for their antioxidant properties, and this compound contributes to this profile:
- Radical Scavenging : It has been evaluated for its ability to scavenge free radicals, which is essential in preventing oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of coumarin derivatives, including this compound:
- Anticancer Studies : In a study examining various coumarin derivatives, it was found that modifications at the C-3 position significantly enhanced anticancer activity against breast cancer cell lines .
- Antimicrobial Evaluation : A series of coumarins were tested for antimicrobial activity, with this compound showing effective inhibition against multi-drug resistant strains .
- Inflammation Models : Experimental models of inflammation demonstrated that this compound could significantly reduce inflammatory markers in vivo, supporting its potential therapeutic use in inflammatory diseases .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
6-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O2/c1-9-12-8-10(17)6-7-14(12)20-16(19)15(9)11-4-2-3-5-13(11)18/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJSXEFUBGANSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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